3-azidobenzene-1-sulfonamide physicochemical properties and solubility
3-azidobenzene-1-sulfonamide physicochemical properties and solubility
An in-depth technical guide on the physicochemical properties, solubility dynamics, and synthetic utility of 3-azidobenzene-1-sulfonamide in modern drug discovery.
Executive Summary
In the landscape of modern medicinal chemistry, 3-azidobenzene-1-sulfonamide (PubChem CID: 71363128) has emerged as a highly versatile bioorthogonal synthon. It effectively bridges the robust zinc-binding capability of a primary sulfonamide with the click-chemistry adaptability of an aryl azide. This dual-functionality makes it an indispensable building block for generating targeted libraries, particularly in the development of isoform-selective Carbonic Anhydrase (CA) inhibitors via the "tail approach." This whitepaper provides a comprehensive analysis of its physicochemical profile, kinetic solubility determination, and self-validating experimental workflows.
Structural and Physicochemical Profile
Understanding the physicochemical parameters of 3-azidobenzene-1-sulfonamide is critical for predicting its pharmacokinetic behavior and optimizing its formulation. The meta-substituted azide group profoundly influences the electronic distribution of the benzene ring, which in turn modulates the acidity of the sulfonamide moiety.
Causality of Physicochemical Traits: The azide group ( −N3 ) is moderately electron-withdrawing. This electronic pull slightly increases the acidity of the primary sulfonamide proton compared to an unsubstituted benzenesulfonamide. However, with an estimated pKa of ~9.7, the sulfonamide group remains predominantly unionized at physiological pH (7.4). This neutral state, combined with the lipophilic contribution of the azide group (XLogP3 ~1.6), ensures optimal passive membrane permeability while retaining sufficient aqueous solubility for systemic circulation.
| Parameter | Value | Pharmacological Implication |
| Molecular Formula | C6H6N4O2S | Low molecular weight (198.02 Da) allows for high ligand efficiency when appended to larger scaffolds. |
| Monoisotopic Mass | 198.02 Da | Facilitates precise LC-MS monitoring during metabolic and synthetic assays. |
| Predicted XLogP3 | ~1.6 | Ideal balance of lipophilicity for passive cellular membrane diffusion without excessive hydrophobic trapping. |
| Estimated pKa | ~9.7 | Remains predominantly unionized at pH 7.4, preventing charge-based exclusion from target tissues. |
| H-Bond Donors / Acceptors | 1 / 4 | Provides essential hydrogen bonding vectors for anchoring to the Zn2+ ion in metalloenzymes. |
Mechanistic Role in Drug Design: The "Tail Approach"
The primary utility of 3-azidobenzene-1-sulfonamide lies in its application to the . The primary sulfonamide acts as a highly specific Zinc-Binding Group (ZBG), anchoring deep within the conserved active site of CA enzymes. Meanwhile, the azide group serves as a bioorthogonal handle. Through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), researchers can append bulky, lipophilic "tails" (e.g., metallocenes, carbohydrates, or fluorophores). These tails interact with the highly variable outer rim of the CA active site, conferring critical selectivity for tumor-associated isozymes (CA IX and XII) over ubiquitous off-target isozymes (CA I and II).
Experimental Workflows: Synthesis & Derivatization
To ensure high yields and reproducibility, the synthesis and subsequent click-derivatization of 3-azidobenzene-1-sulfonamide must be executed under carefully controlled conditions.
Protocol 1: Synthesis of 3-Azidobenzene-1-sulfonamide
Causality of Experimental Design: Traditional aqueous diazotization requires harsh acidic conditions which can complicate the extraction of the moderately water-soluble sulfonamide product. Utilizing t-butyl nitrite and azidotrimethylsilane (TMS- N3 ) in anhydrous acetonitrile provides a mild, organic-soluble diazotization-azidation sequence, maximizing yield and purity.
Step-by-Step Methodology:
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Preparation: Suspend 3-aminobenzenesulfonamide (5.0 g, 29 mmol, 1.0 equiv) in anhydrous acetonitrile (50 mL) and cool to 0 °C in an ice bath.
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Diazotization: Add t-butyl nitrite (5.0 mL, 1.5 equiv) dropwise. The t-butyl nitrite acts as an organic-soluble NO+ source, converting the primary amine to a diazonium intermediate.
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Azidation: Immediately follow with the dropwise addition of TMS- N3 (3.4 mL, 1.2 equiv), which acts as the nucleophilic azide donor.
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Reaction: Remove the ice bath and stir the resulting bright-yellow solution at room temperature for 16 hours.
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Self-Validation (QC): Monitor the reaction via LC-MS. The system is validated when the starting material mass ( m/z 173) is completely replaced by the product mass ( m/z 197 [M-H]− ).
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Isolation: Reduce the mixture to dryness in vacuo. Dissolve the residue in ethyl acetate (50 mL), wash with brine to remove water-soluble byproducts, dry over MgSO4 , and concentrate to yield the pure synthon.
Protocol 2: CuAAC Click-Derivatization
Causality of Experimental Design: Sodium ascorbate is utilized to reduce Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) and ensures exclusive formation of the 1,4-disubstituted 1,2,3-triazole.
Step-by-Step Methodology:
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Reaction Setup: Combine 3-azidobenzene-1-sulfonamide (1.2 equiv) and a target terminal alkyne (1.0 equiv) in a 1:1 mixture of t -BuOH and H2O .
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Catalyst Addition: Add CuSO4 (5 mol%) followed by sodium ascorbate (10 mol%).
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Incubation: Stir vigorously at room temperature for 12 hours.
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Self-Validation (QC): Extract the product and analyze via 1H NMR. The protocol is self-validating if a distinct, sharp singlet appears at ~8.5 ppm, corresponding to the newly formed triazole proton, confirming successful cycloaddition.
Workflow for the synthesis and CuAAC click-derivatization of 3-azidobenzene-1-sulfonamide.
Solubility and Permeability Characterization
For early-stage drug discovery, determining the kinetic solubility of 3-azidobenzene-1-sulfonamide from DMSO stock solutions is more practically relevant than thermodynamic solubility. To achieve this, is the gold standard.
Protocol 3: High-Throughput Laser Nephelometry
Causality of Experimental Design: Nephelometry measures the intensity of light scattered by suspended insoluble particles. When the concentration of the compound exceeds its kinetic solubility limit in the aqueous buffer, it undergoes rapid micro-precipitation. The laser detects this phase change instantly, allowing for rapid, label-free solubility profiling in a 96-well format.
Step-by-Step Methodology:
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Stock Preparation: Prepare a 10 mM stock solution of 3-azidobenzene-1-sulfonamide in 100% HPLC-grade DMSO.
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Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the stock using DMSO to create a concentration gradient.
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Aqueous Quench: Rapidly dispense pH 7.4 Phosphate-Buffered Saline (PBS) into each well so that the final DMSO concentration is strictly ≤ 5% v/v.
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Equilibration: Seal the plate and incubate for 2 hours at 25 °C on a microplate shaker to allow the precipitation kinetics to reach equilibrium.
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Nephelometric Measurement: Read the plate using a laser nephelometer equipped with a 633 nm HeNe laser.
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Self-Validation (QC): The assay must include a highly soluble control (e.g., propranolol) showing baseline scattering, and a poorly soluble control (e.g., amiodarone) showing high scattering. Plot the scattering intensity against the compound concentration; the sharp inflection point on the curve dictates the exact kinetic solubility limit.
High-throughput laser nephelometry workflow for kinetic solubility determination.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 71363128, 3-azidobenzenesulfonamide." PubChem, [Link]
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Salmon, A. J., et al. "Metallocene-Based Inhibitors of Cancer-Associated Carbonic Anhydrase Enzymes IX and XII." Journal of Medicinal Chemistry, vol. 55, no. 11, 2012, pp. 5506–5517. [Link]
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Bevan, C. D., and Lloyd, R. S. "A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates." Analytical Chemistry, vol. 72, no. 8, 2000, pp. 1781–1787. [Link]
